molecular formula C15H23NO2S B3484373 4-cyclohexyl-N-propan-2-ylbenzenesulfonamide

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide

Cat. No.: B3484373
M. Wt: 281.4 g/mol
InChI Key: YJLWTADXKAWEMS-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-propan-2-ylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this case, benzenesulfonyl chloride reacts with cyclohexylamine and isopropylamine under basic conditions to form the desired sulfonamide. A base such as pyridine is often added to absorb the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfinamides, sulfenamides

    Substitution: Various substituted sulfonamides

Scientific Research Applications

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a single methyl group.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

    Sulfamethoxazole: An antibiotic with a similar sulfonamide structure.

Uniqueness

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide is unique due to its specific structural features, including the cyclohexyl and isopropyl groups

Properties

IUPAC Name

4-cyclohexyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-12(2)16-19(17,18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLWTADXKAWEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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